Silver nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of other Silver Compounds

One primary function of silver nitrite in research is as a precursor to other silver compounds. Silver nitrite can be used in precipitation reactions to produce various insoluble silver salts. For instance, reacting silver nitrite with solutions containing chloride (Cl⁻), bromide (Br⁻), or iodide (I⁻) ions yields precipitates of silver chloride (AgCl), silver bromide (AgBr), or silver iodide (AgI), respectively. These silver halide precipitates are valuable in analytical chemistry for qualitative identification of these anions [].

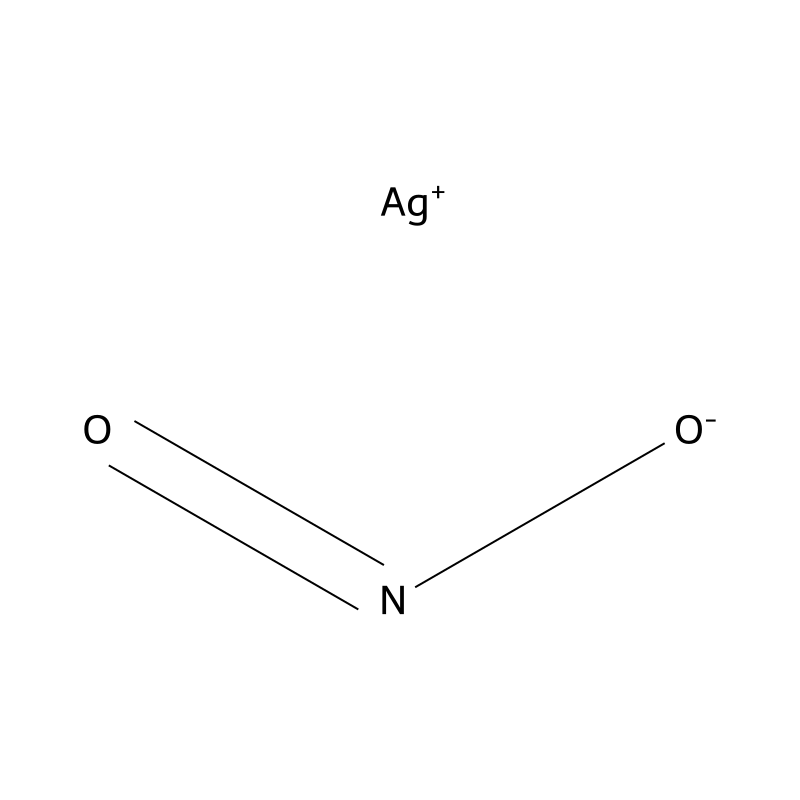

Silver nitrite, with the chemical formula , is an inorganic compound that consists of silver cations () and nitrite anions (). It is a less common salt compared to silver nitrate but shares similar properties. Silver nitrite is typically a white crystalline solid that is soluble in water, making it useful in various chemical applications. Unlike silver nitrate, which is more widely recognized for its antiseptic and photographic uses, silver nitrite is primarily of interest in chemical synthesis and research due to its unique reactivity and properties.

- Decomposition: Upon heating, silver nitrite decomposes into elemental silver and nitrogen dioxide:

- Reaction with Acids: Silver nitrite reacts with strong acids to produce silver salts and release nitrogen oxides:

- Redox Reactions: Silver nitrite can act as an oxidizing agent, reacting with reducing agents to produce elemental silver:

These reactions highlight the compound's versatility in synthetic chemistry.

Silver nitrite can be synthesized through several methods:

- Direct Reaction: The most straightforward method involves the reaction of silver nitrate with sodium nitrite:

- Reduction Method: Alternatively, it can be produced by reducing silver nitrate using a suitable reducing agent under controlled conditions.

- Precipitation: Silver nitrite can also be obtained by precipitating it from a solution containing silver ions and nitrite ions.

These methods allow for the controlled synthesis of silver nitrite for various applications.

Silver nitrite has several applications, including:

- Chemical Synthesis: It serves as a precursor for synthesizing other silver compounds.

- Analytical Chemistry: Used in titrations and qualitative analysis to detect the presence of halides.

- Photography: While less common than silver nitrate, it can be used in certain photographic processes due to its light-sensitive properties.

- Antimicrobial Agent: Its potential use in medical applications as an antimicrobial agent is being explored.

Studies on the interactions of silver nitrite with other compounds have shown that it can effectively react with various reducing agents to produce elemental silver. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic applications and cytotoxicity.

Silver nitrite shares similarities with several other compounds, particularly those containing silver or nitrite ions. A comparison of these compounds highlights their unique characteristics:

| Compound | Formula | Properties/Uses |

|---|---|---|

| Silver Nitrate | Antiseptic, used in photography, highly soluble | |

| Silver Chloride | Insoluble in water, used in photography | |

| Sodium Nitrite | Preservative, food additive | |

| Potassium Nitrite | Used in food preservation and as a fertilizer |

Silver nitrite is unique among these compounds due to its specific reactivity and potential applications in organic synthesis and analytical chemistry. Its lesser-known status compared to silver nitrate may provide opportunities for novel applications in various fields.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H272 (97.92%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (95.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (14.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Environmental Hazard